molecular formula C11H9FN2O2 B13658936 Methyl 3-amino-8-fluoroquinoline-2-carboxylate

Methyl 3-amino-8-fluoroquinoline-2-carboxylate

Cat. No.: B13658936
M. Wt: 220.20 g/mol
InChI Key: SZTBTBGIXJFXEQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-fluoroquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The presence of a fluorine atom in the quinoline ring enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-8-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-8-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-8-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial and antimalarial properties. It is also explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition prevents the bacteria from reproducing, leading to their eventual death. The presence of the fluorine atom enhances the compound’s ability to penetrate bacterial cell membranes and bind to the enzyme more effectively .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-8-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both an amino group and a fluorine atom in the quinoline ring enhances its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 3-amino-8-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)5-6-3-2-4-7(12)9(6)14-10/h2-5H,13H2,1H3

InChI Key

SZTBTBGIXJFXEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC=C(C2=N1)F)N

Origin of Product

United States

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